十四烷酸甲酯

描述

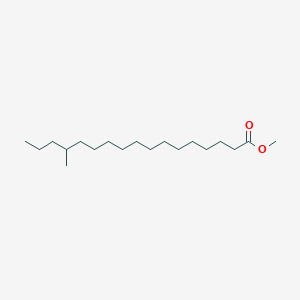

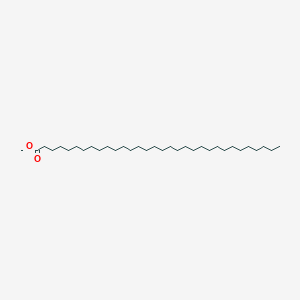

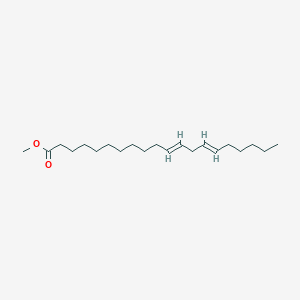

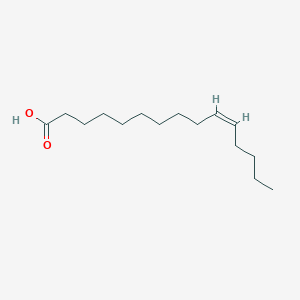

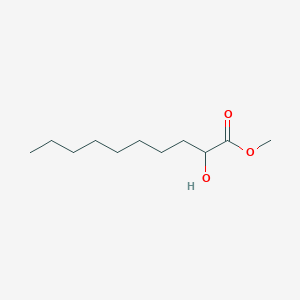

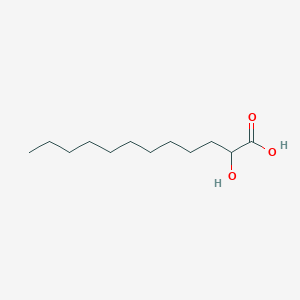

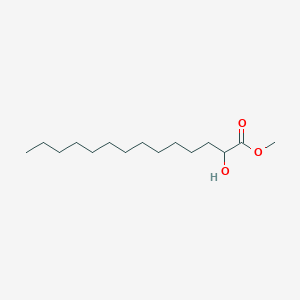

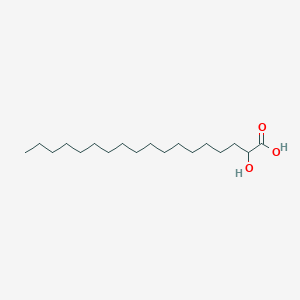

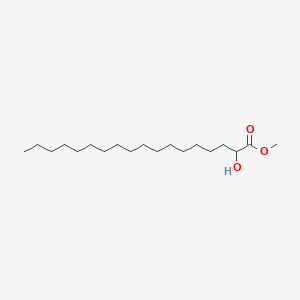

Methyl 14-methylhexadecanoate, also known as 14-methyl Palmitic acid methyl ester, is a methylated fatty acid methyl ester . It has been found in A. indica leaf extract, S. alboflavus TD-1, and as a minor component in biodiesel produced from C. sorokiniana microalgae .

Synthesis Analysis

The synthesis of Methyl 14-methylhexadecanoate involves the methylation of 14-methylhexadecanoic acid . In a study, it was found as a minor component in the cell membrane of Pantoea alhagi species, with a predominance of methyl 2-hyroxydodecanoate .Molecular Structure Analysis

The molecular formula of Methyl 14-methylhexadecanoate is C18H36O2 . It has a molecular weight of 284.5 g/mol .Physical And Chemical Properties Analysis

Methyl 14-methylhexadecanoate has a molecular weight of 284.5 g/mol . It has a complexity of 214 and a topological polar surface area of 26.3 Ų . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors .科学研究应用

抗菌剂的不对称合成

十四烷酸甲酯的衍生物,特别是 13-羟基-14-甲基十六烷酸,已被不对称合成,作为潜在的抗菌剂。这些羟基脂肪酸在开发新的抗菌化合物中很有价值 (Wang 等,2021).

分子构型的研究

十四烷酸甲酯的绝对构型已确定为从水生棒状杆菌中分离出的糖脂研究的一部分。这类研究对于理解生化研究中的分子结构和构型至关重要 (Akasaka 等,2002).

生物柴油燃料研究

十四烷酸甲酯作为生物柴油的组分,已使用量子力学计算进行了研究。这项研究对于开发替代燃料和理解它们的氧化过程至关重要 (Shafagh 等,2009).

DNA 合成成像

在核医学中,十四烷酸甲酯衍生物已被评估其在 DNA 合成成像中的潜力。这对癌症研究和了解细胞过程非常重要 (Toyohara 等,2006).

生物传感器中的二维材料应用

十四烷酸甲酯及其衍生物也在材料科学领域得到研究,特别是在开发生物传感器和其他电子应用方面。这项研究正在为先进材料科学应用铺平道路 (Chia 等,2021).

临床应用中的辐射引起的氧化

在临床制造条件下,对包括十四烷酸甲酯衍生物在内的氟噻脂肪酸的氧化研究,对放射性药物的开发及其稳定性具有影响 (Pandey 等,2019).

安全和危害

Safety data suggests that exposure to Methyl 14-methylhexadecanoate should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of inhalation or ingestion, medical attention should be sought immediately .

属性

IUPAC Name |

methyl 14-methylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAFVSVYRSUDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016325 | |

| Record name | Methyl 14-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 14-methylhexadecanoate | |

CAS RN |

2490-49-5 | |

| Record name | Methyl 14-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: In what biological contexts has Methyl 14-methylhexadecanoate been observed?

A: Methyl 14-methylhexadecanoate has been identified as a constituent of the cell membrane in the halophilic bacterium Halomonas zhanjiangensis []. It has also been detected in the lipophilic profiles of both Sorghum bicolor seedlings and Chilo partellus larvae, suggesting a potential role in the interaction between these organisms [].

Q2: Is there any evidence to suggest that Methyl 14-methylhexadecanoate plays a role in plant-insect interactions?

A: Research indicates that the concentration of Methyl 14-methylhexadecanoate in Chilo partellus larvae varies depending on the resistance level of the Sorghum genotype they consume []. Larvae feeding on susceptible genotypes exhibited significantly higher levels of this compound compared to those feeding on resistant genotypes. This observation suggests that Methyl 14-methylhexadecanoate might be involved in the biochemical interplay between Sorghum plants and Chilo partellus larvae.

Q3: What analytical techniques are commonly employed to identify and quantify Methyl 14-methylhexadecanoate?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely utilized for the identification and quantification of fatty acid methyl esters, including Methyl 14-methylhexadecanoate [, , , ]. This technique enables the separation and detection of individual fatty acid methyl esters based on their retention times and mass-to-charge ratios, providing valuable information about their relative abundance in complex biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)